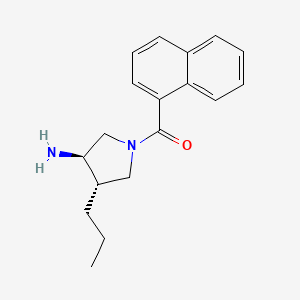

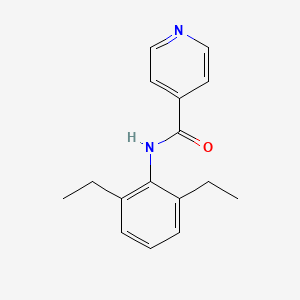

7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromone derivatives, similar to 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one, often involves multi-component reactions. A study by Ghorbani and Kiyani (2014) presented a facile one-pot synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives through a three-component strategy in aqueous media using potassium phthalimide as a catalyst (Ghorbani & Kiyani, 2014). This method exemplifies the type of synthetic approach that could be adapted for the synthesis of 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one.

Molecular Structure Analysis

The molecular structure of chromone derivatives, including 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one, is often studied using crystallography. Abou et al. (2012) analyzed the crystal structure of a similar compound, revealing details about the orientation of the chromen-2-one ring and its side chains, as well as intermolecular interactions like hydrogen bonds and π–π stacking (Abou et al., 2012). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Chromone derivatives participate in a variety of chemical reactions. For example, Wang Yang (2010) described the regioselective bromination and rearrangement of a chromen-2-one derivative, highlighting the reactivity of such compounds under specific conditions (Wang Yang, 2010). This type of chemical behavior is important for further functionalization and application of these molecules.

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one” would depend on its specific biological activity. It’s important to note that while some coumarins have beneficial pharmacological effects, others can be toxic or carcinogenic . Therefore, any use of this compound should be guided by appropriate safety testing and regulatory oversight .

Orientations Futures

The study of coumarins and their derivatives is a vibrant field with potential applications in drug discovery, agriculture, and other areas . Future research on “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one” could involve further elucidation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy in relevant biological models .

Propriétés

IUPAC Name |

7-methyl-3-(2-methylbenzoyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-11-7-8-14-16(9-11)21-10-15(18(14)20)17(19)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPZGYIAWMJMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5475367 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5640204.png)

![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)

![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)